Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate)

Description

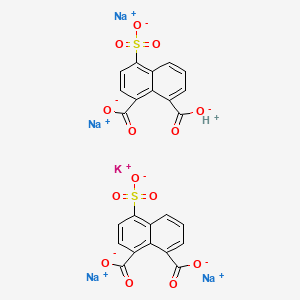

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) is a polyfunctional aromatic compound characterized by a naphthalene backbone substituted with sulfonate and carboxylate groups. Its structure includes two 4-sulphonato groups and two 1,8-dicarboxylate moieties, balanced by potassium and sodium counterions. This configuration confers high polarity, water solubility, and chelating properties, making it suitable for applications in industrial processes, such as dye synthesis, detergents, and metal ion sequestration .

Properties

CAS No. |

68427-34-9 |

|---|---|

Molecular Formula |

C24H11KNa4O14S2 |

Molecular Weight |

718.5 g/mol |

IUPAC Name |

potassium;tetrasodium;hydron;4-sulfonatonaphthalene-1,8-dicarboxylate |

InChI |

InChI=1S/2C12H8O7S.K.4Na/c2*13-11(14)7-3-1-2-6-9(20(17,18)19)5-4-8(10(6)7)12(15)16;;;;;/h2*1-5H,(H,13,14)(H,15,16)(H,17,18,19);;;;;/q;;5*+1/p-5 |

InChI Key |

BXPXEECBLQNEND-UHFFFAOYSA-I |

Canonical SMILES |

[H+].C1=CC2=C(C=CC(=C2C(=C1)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2C(=C1)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) involves multiple steps, including sulfonation and carboxylation reactions. The process typically starts with naphthalene, which undergoes sulfonation to introduce sulfonic acid groups. This is followed by carboxylation to add carboxyl groups at specific positions on the naphthalene ring. The final step involves neutralizing the compound with potassium and sodium ions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The sulfonic and carboxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce different naphthalene carboxylates .

Scientific Research Applications

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is used in biological assays and as a marker in biochemical studies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) involves its interaction with specific molecular targets. The sulfonic and carboxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) with three analogous sulfonated naphthalene derivatives:

Key Findings:

Functional Group Influence :

- The target compound’s dual sulfonate and carboxylate groups enhance its chelation capacity compared to analogs like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which lacks carboxylate functionality .

- Sodium 2-naphthalenesulfonate exhibits lower solubility due to fewer ionizable groups, limiting its utility in high-pH environments .

Stability :

- The target compound’s stability across a broader pH range (3–10) outperforms Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which degrades under strongly alkaline conditions . This is attributed to the buffering effect of carboxylate groups.

Analytical Methods :

- Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) sorbents, as described in , is effective for isolating sulfonated naphthalenes from aqueous matrices due to their high polarity .

- Liquid chromatography-mass spectrometry (LC-MS) is preferred for detection, though the target compound’s multiple charges may require ion-pairing agents for optimal resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.